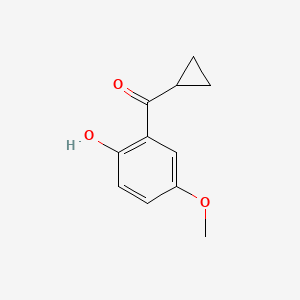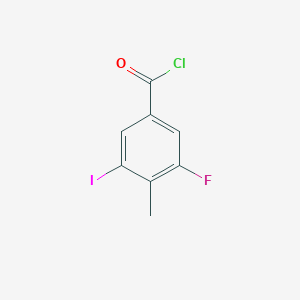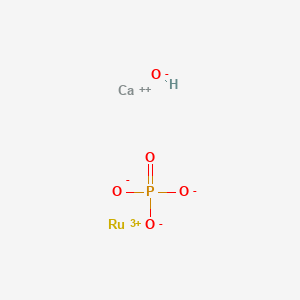![molecular formula C21H18Se B14192083 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene CAS No. 926649-96-9](/img/structure/B14192083.png)
1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylselanyl group to a selenol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of selenol derivatives.
Substitution: Formation of halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The phenylselanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The benzene ring provides a stable framework for these interactions, allowing the compound to engage in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene
- 1-Methyl-4-[2-phenyl-2-(phenylethynyl)benzene
Comparison: 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene is unique due to the presence of the phenylselanyl group, which imparts distinct chemical properties compared to similar compounds
Eigenschaften
CAS-Nummer |
926649-96-9 |
|---|---|
Molekularformel |
C21H18Se |
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
1-methyl-4-(2-phenyl-2-phenylselanylethenyl)benzene |
InChI |
InChI=1S/C21H18Se/c1-17-12-14-18(15-13-17)16-21(19-8-4-2-5-9-19)22-20-10-6-3-7-11-20/h2-16H,1H3 |
InChI-Schlüssel |
DFYSUAWOAMTCFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C(C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,3,5,6-Tetrafluoro-4-(5-thiophen-2-ylthiophen-2-yl)phenyl]-5-thiophen-2-ylthiophene](/img/structure/B14192000.png)


![9-Benzyl-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B14192024.png)

![4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide](/img/structure/B14192033.png)
![Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]-](/img/structure/B14192040.png)
![5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14192042.png)
![Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14192058.png)
![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)



![(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one](/img/structure/B14192096.png)
